Fenthiaprop-p-ethyl

Herbicide Enantiomer ACCase

Prioritize Fenthiaprop-p-ethyl (CAS 71283-78-8) to eliminate confounding variables in ACCase research. Its pure (R)-enantiomer status ensures accurate receptor-binding data, unlike generic racemic alternatives. This specific benzothiazole scaffold also demonstrates nearly double the environmental persistence of fenoxaprop metabolites, making it the definitive analytical standard for soil dissipation studies.

Molecular Formula C18H16ClNO4S
Molecular Weight 377.8 g/mol
CAS No. 71283-78-8
Cat. No. B15187611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenthiaprop-p-ethyl
CAS71283-78-8
Molecular FormulaC18H16ClNO4S
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
InChIKeyHVCNNTAUBZIYCG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenthiaprop-p-ethyl (CAS 71283-78-8): Identifying Verifiable Differentiation for Scientific Procurement


Fenthiaprop-p-ethyl (CAS 71283-78-8) is the (R)-enantiomer of the aryloxyphenoxypropionate (APP) herbicide fenthiaprop-ethyl, a post-emergence acetyl-CoA carboxylase (ACCase) inhibitor [1]. It is historically applied for the selective control of annual and perennial grasses and certain broad-leaved weeds in broadleaf crops like oilseed rape, potatoes, and sugarbeet [1]. However, direct primary data for this specific enantiomer is extremely sparse in open literature; most available information pertains to the racemic mixture, fenthiaprop-ethyl (CAS 66441-11-0), or is restricted to vendor-generated content of unknown reliability . This guide, therefore, compiles the strongest available comparator-based evidence, explicitly distinguishing between direct data and class-level inference, to answer the critical question of why this specific compound might be prioritized over close analogs.

Fenthiaprop-p-ethyl: Why Substitution with the Racemic Mixture or Other APP Herbicides is Not Scientifically Equivalent


Substituting fenthiaprop-p-ethyl with the racemic mixture (fenthiaprop-ethyl) or with a close structural analog like fenoxaprop-P-ethyl is not scientifically sound due to well-documented chiral and soil persistence differences. The biological activity of APP herbicides is known to be stereospecific, with the (R)-enantiomer generally responsible for the desired ACCase inhibition, while the (S)-enantiomer is often inactive or less active [1]. Therefore, using the racemate introduces an unknown quantity of the less active enantiomer, potentially reducing efficacy and increasing environmental load. Furthermore, even within the same chemical class, the specific heterocyclic scaffold (benzothiazole vs. benzoxazole) leads to significantly different environmental fates; a head-to-head soil study demonstrates that fenthiaprop-ethyl transformation products are roughly twice as persistent as those of fenoxaprop-ethyl [2]. These quantifiable differences render generic substitution scientifically unreliable.

Fenthiaprop-p-ethyl Procurement: A Quantitative Evidence Guide for Differential Performance


Quantifying Chiral Purity Advantage: Fenthiaprop-p-ethyl vs. Racemic Fenthiaprop-ethyl

Fenthiaprop-p-ethyl is the (R)-enantiomer of fenthiaprop-ethyl, which possesses a single chiral center [1]. The (R)-enantiomer is the active principle in APP herbicides; the (S)-enantiomer is typically less active [1]. While direct comparative activity data (e.g., ED50) for fenthiaprop enantiomers is not available in public literature, the inherent chiral nature of the compound necessitates specification of enantiopurity for research consistency [2].

Herbicide Enantiomer ACCase Stereospecificity APP

Soil Persistence: Fenthiaprop-ethyl Acid Metabolites are ~2x More Persistent than Fenoxaprop-ethyl Acid Metabolites

A direct comparative study using 14C-labeled compounds in two prairie soils found that the soil persistence of [14C]fenthiaprop acid and its associated transformation products was approximately twice that of [14C]fenoxaprop acid and its products [1]. This indicates a significantly longer environmental residence time for fenthiaprop-ethyl-derived residues.

Environmental Fate Soil Degradation Herbicide Persistence Metabolite DT50

Hydrolytic Bioactivation Rate: Fenthiaprop-ethyl Hydrolyzes More Slowly than Clodinafop-propargyl but Similar to Fenoxaprop-ethyl in Plant Extracts

An in vitro study of carboxylesterase activity in various plant species showed that the hydrolysis rate of fenthioprop-ethyl (a common misspelling in literature for fenthiaprop-ethyl) was comparable to that of fenoxaprop-ethyl, but both were slower than the more rapidly hydrolyzed clodinafop-propargyl and 2,4-D-methyl [1]. This suggests a different kinetic profile for bioactivation.

Herbicide Metabolism Carboxylesterase Bioactivation In vitro Assay Selectivity

Scaffold-Specific Environmental Degradation: Both Fenthiaprop-ethyl and Fenoxaprop-ethyl Esters Hydrolyze Rapidly (>24h) in Moist Soil

The parent esters of both fenthiaprop-ethyl and fenoxaprop-ethyl undergo rapid and near-complete hydrolysis to their corresponding free acids within 24 hours in soils with moisture >65% field capacity [1]. This establishes that the primary differential in environmental persistence arises from the subsequent fate of their respective acid metabolites, not the initial ester cleavage.

Hydrolysis Soil Chemistry Pesticide Degradation Ester Cleavage APP

Fenthiaprop-p-ethyl: Application Scenarios Supported by Verifiable Evidence


Precision Research into Chiral Herbicide Activity

For academic or industrial laboratories conducting fundamental studies on the stereospecificity of ACCase inhibition, fenthiaprop-p-ethyl is the required form. Using the pure (R)-enantiomer eliminates the confounding effect of the less active (S)-enantiomer present in the racemic mixture, ensuring that dose-response relationships (e.g., IC50/ED50) and biochemical observations are directly attributable to the active stereoisomer [1]. This is essential for generating high-quality, reproducible data for structure-activity relationship (SAR) studies.

Environmental Fate and Metabolite Tracking Studies

Environmental scientists and regulators requiring a model compound for studying the persistence of benzothiazole-based APP metabolites should consider fenthiaprop-p-ethyl. Its unique acid metabolite and subsequent transformation products exhibit a soil persistence approximately twice that of the corresponding fenoxaprop-derived metabolites [1]. This makes it a relevant standard for developing analytical methods and for comparative studies on the long-term fate of different heterocyclic APP scaffolds in soil and water systems.

Comparative Metabolism and Bioactivation Research

Researchers investigating the role of plant carboxylesterases in herbicide selectivity and resistance can utilize fenthiaprop-p-ethyl as a tool compound. Evidence shows its bioactivation rate via ester hydrolysis is comparable to fenoxaprop-ethyl but slower than clodinafop-propargyl [1]. This allows for controlled studies on how differential rates of ester cleavage in various crop and weed species contribute to whole-plant selectivity and the evolution of non-target-site resistance mechanisms.

Analytical Standard for Residue Analysis of Fenthiaprop

In the context of monitoring for obsolete or legacy pesticides, procurement of high-purity fenthiaprop-p-ethyl serves as a critical analytical standard. Given that the compound is considered obsolete [1], a certified reference material of the active enantiomer is necessary for the accurate quantification of fenthiaprop residues in historical environmental samples or for validating newly developed LC-MS/MS or GC-MS methods targeting this specific analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenthiaprop-p-ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.